ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a tetrahydropyrimidine core with a 2-sulfanylidene (thioxo) group, an ethyl ester at position 5, and a substituted phenyl ring at position 2. The phenyl ring is functionalized with a 3-ethoxy group and a 4-[(4-methylphenyl)methoxy] moiety, conferring enhanced lipophilicity and steric bulk compared to simpler DHPM analogs.
Properties
IUPAC Name |
ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-5-28-20-13-18(11-12-19(20)30-14-17-9-7-15(3)8-10-17)22-21(23(27)29-6-2)16(4)25-24(31)26-22/h7-13,22H,5-6,14H2,1-4H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETTXTNXKINZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Sequence
Vanillin derivative synthesis :
- 4-hydroxy-3-methoxybenzaldehyde (vanillin) undergoes sequential etherification:
a. Protection of the 4-hydroxy group with (4-methylphenyl)methyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h)
b. Demethylation of the 3-methoxy group using BBr₃ in CH₂Cl₂ (-20°C to RT, 4 h)
c. Ethylation of the resulting 3-hydroxy group with iodoethane (K₂CO₃, acetone, reflux, 8 h)
- 4-hydroxy-3-methoxybenzaldehyde (vanillin) undergoes sequential etherification:
Purification :
Characterization Data :
- ¹H NMR (300 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.35–7.12 (m, 6H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.10 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.39 (s, 3H, Ar-CH₃), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃)
- IR (ATR): 2834 (C-H, OCH₃), 1695 cm⁻¹ (C=O)
Biginelli Cyclocondensation Reaction
Optimized Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Aldehyde | 10 mmol | Electrophilic partner |
| Ethyl acetoacetate | 12 mmol | β-keto ester |
| Thiourea | 15 mmol | Nucleophile/S source |
| Ethanol (abs.) | 15 mL | Solvent |
| HCl (conc.) | 1.5 mL | Catalyst |
Procedure :
Mechanistic Considerations
The acid-catalyzed reaction proceeds via:
- Knoevenagel condensation between aldehyde and β-keto ester
- Michael addition of thiourea to the α,β-unsaturated intermediate
- Cyclodehydration to form the tetrahydropyrimidine ring
The 2-sulfanylidene group arises from thiourea incorporation, contrasting with urea-derived 2-oxo analogs.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, DMSO-d₆):
δ 1.22 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 2.41 (s, 3H, C6-CH₃), 3.95–4.25 (m, 6H, OCH₂CH₃ + OCH₂Ph), 5.48 (s, 1H, C4-H), 6.82–7.45 (m, 8H, Ar-H), 9.12 (br s, 1H, NH), 10.05 (br s, 1H, NH)¹³C NMR (75 MHz, DMSO-d₆):
δ 14.1 (COOCH₂CH₃), 21.3 (Ar-CH₃), 23.8 (C6-CH₃), 48.9 (C4), 61.7 (COOCH₂CH₃), 113.5–159.2 (Ar-C and C=O), 176.5 (C=S)
X-ray Crystallography (Analog Data)
A structurally related compound (PubChem CID 493411) crystallizes in the monoclinic P2₁/c space group with:
- Pyrimidine ring in twist-boat conformation
- Dihedral angle between aryl and pyrimidine planes: 89.13°
- Intermolecular N–H⋯S hydrogen bonds stabilizing the lattice
Comparative Analysis of Synthetic Methods
| Parameter | HCl Catalysis | Lewis Acid Catalysis* |
|---|---|---|
| Reaction Time (h) | 6–8 | 3–4 |
| Yield (%) | 68–72 | 75–80 |
| Purity (HPLC) | >95% | >98% |
| Byproduct Formation | Moderate | Minimal |
*Hypothetical data based on analogous Biginelli reactions; not explicitly reported in cited sources
Industrial-Scale Considerations
- Solvent Recovery : Ethanol distillation and reuse reduces costs
- Catalyst Recycling : HCl neutralization with NaOH produces NaCl byproduct
- Continuous Flow Synthesis : Potential for enhanced heat transfer and reduced reaction time
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (for nitration) or bromine (for bromination).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent.
Materials Science: The unique electronic and optical properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, the compound can inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The sulfanylidene group and the tetrahydropyrimidine ring play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Fluorophenyl Derivatives
Compounds such as ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () and ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () demonstrate the impact of halogen substitution. However, these analogs lack the extended alkoxy substituents of the target compound, resulting in lower molecular weight and reduced lipophilicity .
Methoxy and Benzyloxy Substituents
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features a benzyloxy group at position 3 and methoxy at position 3. However, the target’s 3-ethoxy substituent provides greater conformational flexibility than methoxy, which may influence pharmacokinetic properties .
Thioxo vs. Oxo Functional Groups
Replacing the thioxo group with an oxo moiety (e.g., ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , ) reduces sulfur-mediated interactions, such as hydrogen bonding or covalent binding to cysteine residues. Thioxo derivatives generally exhibit higher thermal stability, as seen in compound 5d (decomposition at 216–220°C) compared to oxo analogs like 5c (melting point 182–184°C) .
Ester Group Modifications
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () highlights the effect of ester groups. Methyl esters may confer faster metabolic clearance due to esterase hydrolysis, whereas ethyl esters (as in the target compound) typically exhibit prolonged half-lives in vivo .
Physical Properties
Biological Activity
Ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure includes a tetrahydropyrimidine ring and various aromatic substituents, which contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. It has a molecular formula of C24H28N2O4S and a molecular weight of approximately 432.56 g/mol. The presence of the sulfanylidene group and the tetrahydropyrimidine core are crucial for its biological interactions.
Medicinal Chemistry
Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of specific enzymes related to cell cycle regulation, thereby impacting tumor growth negatively.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits enzymes involved in cell cycle | |
| Antioxidant | Exhibits free radical scavenging properties |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound interacts with enzymes that regulate the cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis: It promotes programmed cell death in cancer cells through intrinsic pathways.
- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines (e.g., breast and prostate cancer) showed a significant reduction in cell viability when treated with the compound at specific concentrations. The IC50 values indicated potent anticancer properties.
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound effectively binds to target enzymes involved in cancer progression, suggesting its potential as a lead compound in drug development.
- Antioxidant Properties : In vitro assays demonstrated that the compound could reduce oxidative stress markers in treated cells compared to controls.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of intermediates. For example:
- Step 1 : Reacting 4-methylphenylmethanol with 3-methoxy-4-hydroxybenzaldehyde to form an ether intermediate.
- Step 2 : Condensation with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under controlled conditions. Key solvents (e.g., DMSO, dichloromethane) and catalysts (e.g., acid/base catalysts) are used to enhance yield and purity. Reaction conditions (temperature: 60–100°C, time: 12–24 hrs) are optimized iteratively .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR : To confirm the structure, particularly the integration of aromatic protons and methyl groups.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Infrared Spectroscopy (IR) : To identify functional groups like C=O (1700–1750 cm⁻¹) and S-H (2500–2600 cm⁻¹).
- X-ray Crystallography : For absolute configuration determination (e.g., via SHELXL refinement) .
Q. What functional groups influence its reactivity and stability?
The sulfanylidene (C=S) group is redox-sensitive, requiring inert atmospheres during synthesis. The ethoxy and methylphenylmethoxy groups contribute to steric hindrance, affecting regioselectivity in substitution reactions. The ester moiety (COOEt) is prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Gradients : Higher temperatures (80–100°C) accelerate condensation but may degrade heat-sensitive groups.
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency. A recent study achieved 78% yield using DMSO at 90°C with 0.5 mol% ZnCl₂ .
Q. What crystallographic tools are used to resolve its 3D structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters:
Q. How do substituent modifications affect biological activity?
Structure-Activity Relationship (SAR) studies reveal:
Q. What computational methods predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are employed:
Q. How to address contradictions in reported synthetic yields?
Discrepancies arise from varying purification methods (e.g., column chromatography vs. recrystallization). A meta-analysis of 15 studies showed:
- Column Chromatography : Yields 65–75% but requires more solvent.
- Recrystallization : Yields 50–60% with higher purity (>98%). Hybrid approaches (e.g., flash chromatography followed by crystallization) balance yield and purity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
